Tert-butyl (2-(1,1-difluoroethyl)pyridin-4-yl)carbamate
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Overview
Description
Tert-butyl (2-(1,1-difluoroethyl)pyridin-4-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a difluoroethyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(1,1-difluoroethyl)pyridin-4-yl)carbamate typically involves the reaction of 2-(1,1-difluoroethyl)pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification methods to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(1,1-difluoroethyl)pyridin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced derivatives with the removal of oxygen functionalities.
Substitution: Formation of substituted carbamates with different functional groups replacing the tert-butyl group.
Scientific Research Applications
Tert-butyl (2-(1,1-difluoroethyl)pyridin-4-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of tert-butyl (2-(1,1-difluoroethyl)pyridin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The difluoroethyl group is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-chloropyridin-4-yl)carbamate
- Tert-butyl (5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate
- Tert-butyl (2-(pyrrolidin-3-yl)ethyl)carbamate
Uniqueness
Tert-butyl (2-(1,1-difluoroethyl)pyridin-4-yl)carbamate is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and binding affinity, making it more effective in its applications compared to similar compounds .
Properties
Molecular Formula |
C12H16F2N2O2 |
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Molecular Weight |
258.26 g/mol |
IUPAC Name |
tert-butyl N-[2-(1,1-difluoroethyl)pyridin-4-yl]carbamate |
InChI |
InChI=1S/C12H16F2N2O2/c1-11(2,3)18-10(17)16-8-5-6-15-9(7-8)12(4,13)14/h5-7H,1-4H3,(H,15,16,17) |
InChI Key |
DYLRDWOKULATKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)C(C)(F)F |
Origin of Product |
United States |
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